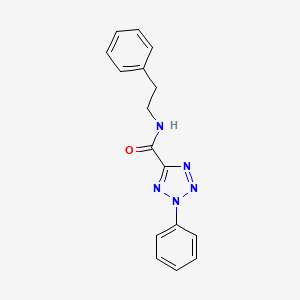

2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Description

2-Phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group at position 2 and a carboxamide moiety at position 5. Tetrazoles are known for their metabolic stability and bioisosteric replacement of carboxylic acids, making this compound of interest in medicinal chemistry and materials science .

The compound’s molecular formula is C₁₆H₁₄N₆O, with a molecular weight of 324.32 g/mol. Key structural features include:

- Tetrazole ring: A five-membered aromatic ring with four nitrogen atoms, contributing to electron-deficient properties.

- 2-Phenylethyl carboxamide: Introduces flexibility and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-phenyl-N-(2-phenylethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(17-12-11-13-7-3-1-4-8-13)15-18-20-21(19-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWCKUAJEGANNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the reaction of 2-phenylethylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The tetrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted tetrazole derivatives.

Scientific Research Applications

2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: The compound can be used in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-(1-Naphthamido)Phenyl)-2H-Tetrazole-5-Carboxamide

N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide

Thiadiazole-Triazole Hybrids with Thiophene

- Structure : Combines thiadiazole and triazole rings with thiophene (variable formulas) .

- Key Difference: The hybrid structure exhibits notable antioxidant activity, attributed to synergistic effects of multiple heterocycles .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₄N₆O | 324.32 | Phenyl, 2-phenylethyl | Tetrazole, carboxamide |

| Naphthamido Tetrazole (Ev6) | C₁₉H₁₄N₆O₂ | 358.4 | Naphthamide, phenyl | Tetrazole, carboxamide |

| Thiadiazole-2-Carboxamide (Ev2) | C₉H₇N₃OS₂ | 237.3 | Phenyl, thione | Thiadiazole, carboxamide |

The target compound’s 2-phenylethyl group balances lipophilicity and steric bulk compared to the naphthamide analogue’s extended aromatic system .

Biological Activity

2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a compound belonging to the tetrazole family, which has gained attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound can be synthesized from 2-phenyl-2H-tetrazole-5-carboxylic acid and 1-phenylethylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine. The reaction conditions are critical for optimizing yield and purity.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | 2-phenyl-N-(2-phenylethyl)-2H-tetrazole-5-carboxamide |

| Molecular Formula | C16H15N5O |

| Molecular Weight | 293.33 g/mol |

| CAS Number | 1396883-99-0 |

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing potential as an antibacterial agent. In vitro studies demonstrated that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The compound has also been tested for its antioxidant properties using the DPPH assay. Results indicated that it possesses free radical scavenging capabilities, which may contribute to its therapeutic effects in preventing oxidative stress-related diseases .

Enzyme Inhibition

The tetrazole ring structure allows this compound to interact with various enzymes. Studies have shown that it can inhibit key enzymes involved in metabolic pathways, such as urease and dihydroorotate dehydrogenase (DHODH). These interactions suggest potential applications in treating conditions like hypertension and certain cancers .

The biological activity of 2-phenyl-N-(2-phenylethyl)-2H-tetrazole-5-carboxamide is primarily attributed to its ability to mimic biologically active molecules. This structural similarity enables the compound to bind effectively to enzyme active sites or receptor sites, modulating their activity. For instance, docking studies have revealed potential inhibitory interactions with glucosamine-6-phosphate synthase and DNA gyrase, both crucial for bacterial survival .

Case Studies

- Antibacterial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability at specific concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

- Antioxidant Evaluation : In another study focusing on antioxidant properties, the compound exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves heterocyclization reactions. For example, tetrazole derivatives are often synthesized via cycloaddition of nitriles with sodium azide under acidic conditions. Intermediate steps may include the formation of carboxamide linkages using coupling agents like EDCI/HOBt. Key intermediates include phenyl isocyanates and substituted tetrazole precursors. Reaction optimization often requires monitoring via TLC or HPLC to ensure purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the tetrazole ring and carboxamide connectivity.

- HPLC : Purity assessment (>95%) using reversed-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for : 320.28 g/mol).

- FT-IR : Peaks at ~1650 cm (C=O stretch) and 3400 cm (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A factorial design can systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio). For example:

Q. How might pH-dependent solubility impact biological activity assays, and how can researchers mitigate contradictions in data?

- Methodological Answer : The tetrazole-carboxamide structure has ionizable groups (pKa ~4–5 for tetrazole), leading to pH-dependent solubility. In antimicrobial assays, activity discrepancies may arise if buffer pH deviates from physiological conditions (7.4). Mitigation strategies:

- Use phosphate-buffered saline (PBS) for in vitro assays.

- Perform parallel solubility studies using UV-Vis spectroscopy at varying pH levels.

- Cross-validate results with alternative assays (e.g., microbroth dilution vs. agar diffusion) .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase).

- MD Simulations : GROMACS simulations (100 ns) assess binding stability in aqueous environments.

- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R > 0.7) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the antioxidant activity of tetrazole-carboxamide derivatives?

- Methodological Answer : Contradictions may arise from assay interference (e.g., DPPH assay vs. ABTS). Resolution steps:

Standardize Assay Protocols : Use identical radical concentrations and incubation times.

Control for Autoxidation : Include blank samples with Trolox as a reference.

Validate via LC-MS : Confirm compound stability under assay conditions to rule out degradation artifacts .

Future Research Directions

Q. What advanced methodologies could enhance the study of this compound’s pharmacokinetics?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism.

- Plasma Protein Binding : Use ultrafiltration followed by LC-MS/MS to quantify free vs. bound fractions.

- In Silico ADME : Predict bioavailability via SwissADME, focusing on BBB permeability and CYP2D6 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.